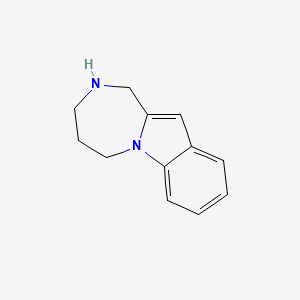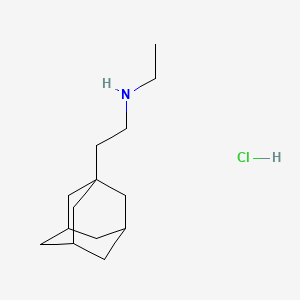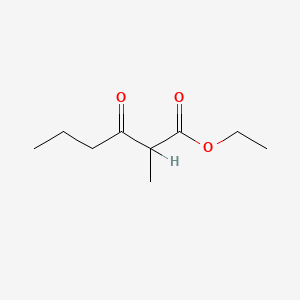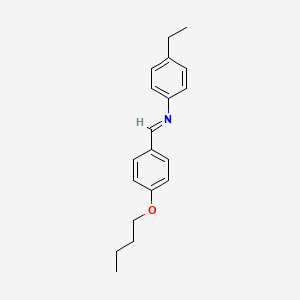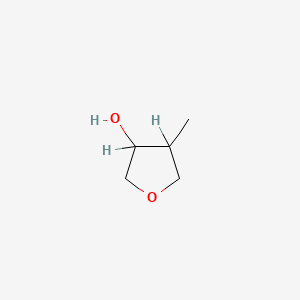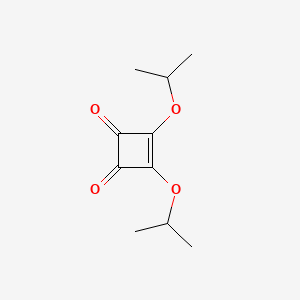
3,4-Diisopropoxy-3-cyclobutène-1,2-dione
Vue d'ensemble
Description
3,4-Diisopropoxy-3-cyclobutene-1,2-dione: is a chemical compound with the molecular formula C10H14O4 Diisopropyl squarate . This compound is characterized by its cyclobutene ring structure with two isopropoxy groups attached at the 3 and 4 positions, and two carbonyl groups at the 1 and 2 positions. It is a white to almost white powder or crystalline solid at room temperature .
Applications De Recherche Scientifique
3,4-Diisopropoxy-3-cyclobutene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including ferrocene derivatives
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
It’s known that the compound is used in the preparation of other complex molecules , suggesting it may interact with a variety of molecular targets.
Mode of Action
It is used as a building block in the synthesis of other compounds . The compound’s interactions with its targets would depend on the specific reactions involved in these syntheses.
Analyse Biochimique
Biochemical Properties
3,4-Diisopropoxy-3-cyclobutene-1,2-dione plays a significant role in biochemical reactions, particularly in the synthesis of ferrocene derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex organic compounds. The compound is known to be involved in the preparation of 1,1′-bis{3-(4-isopropoxy-3-cyclobutene-1,2-dioxo)}ferrocene and 3-isopropoxy-4-ferrocenyl-3-cyclobutene-1,2-dione
Cellular Effects
The effects of 3,4-Diisopropoxy-3-cyclobutene-1,2-dione on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that 3,4-Diisopropoxy-3-cyclobutene-1,2-dione can significantly impact cellular health and function, necessitating careful handling and usage in laboratory settings.
Molecular Mechanism
At the molecular level, 3,4-Diisopropoxy-3-cyclobutene-1,2-dione exerts its effects through various binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s molecular structure allows it to interact with specific enzymes, leading to changes in gene expression and cellular function
Temporal Effects in Laboratory Settings
The stability and degradation of 3,4-Diisopropoxy-3-cyclobutene-1,2-dione over time are important factors in its laboratory use. The compound has a melting point of 43-45°C and a boiling point of 110°C at 0.04 mmHg . These properties indicate that it is relatively stable under standard laboratory conditions. Long-term exposure may lead to degradation, affecting its efficacy in biochemical experiments. Studies have shown that the compound can cause long-term effects on cellular function, emphasizing the need for proper storage and handling.
Dosage Effects in Animal Models
The effects of 3,4-Diisopropoxy-3-cyclobutene-1,2-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as facilitating specific biochemical reactions. At higher doses, it can cause toxic or adverse effects, including skin and respiratory irritation . These findings highlight the importance of determining the appropriate dosage for experimental and therapeutic applications to minimize potential risks.
Metabolic Pathways
3,4-Diisopropoxy-3-cyclobutene-1,2-dione is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the synthesis of ferrocene derivatives underscores its importance in organic chemistry and biochemistry
Transport and Distribution
The transport and distribution of 3,4-Diisopropoxy-3-cyclobutene-1,2-dione within cells and tissues are critical for understanding its biochemical effects. The compound is likely transported by specific binding proteins or transporters, which facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its activity and function, impacting various biochemical processes.
Subcellular Localization
The subcellular localization of 3,4-Diisopropoxy-3-cyclobutene-1,2-dione is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Diisopropoxy-3-cyclobutene-1,2-dione can be synthesized through the esterification of squaric acid with isopropanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In an industrial setting, the production of 3,4-Diisopropoxy-3-cyclobutene-1,2-dione may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Diisopropoxy-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The isopropoxy groups can be substituted with other alkoxy groups or functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic or acidic conditions
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of various substituted cyclobutene derivatives
Comparaison Avec Des Composés Similaires
- 3,4-Diethoxy-3-cyclobutene-1,2-dione
- 3,4-Dimethoxy-3-cyclobutene-1,2-dione
- 3,4-Dibutoxy-3-cyclobutene-1,2-dione
- 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric acid)
Comparison:
- 3,4-Diethoxy-3-cyclobutene-1,2-dione: Similar structure with ethoxy groups instead of isopropoxy groups, leading to different steric and electronic properties.
- 3,4-Dimethoxy-3-cyclobutene-1,2-dione: Contains methoxy groups, which are smaller and less sterically hindered than isopropoxy groups.
- 3,4-Dibutoxy-3-cyclobutene-1,2-dione: Larger butoxy groups result in increased steric hindrance.
- 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric acid): Lacks alkoxy groups, making it more reactive and versatile in chemical reactions .
Propriétés
IUPAC Name |
3,4-di(propan-2-yloxy)cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5(2)13-9-7(11)8(12)10(9)14-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZPGGVPQXQGEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=O)C1=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210692 | |
| Record name | 3-Cyclobutene-1,2-dione, 3,4-diisopropoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61699-62-5 | |
| Record name | 3-Cyclobutene-1,2-dione, 3,4-diisopropoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061699625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclobutene-1,2-dione, 3,4-diisopropoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Diisopropoxy-3-cyclobutene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


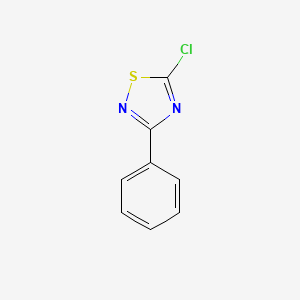

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)



